2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride
Description
2-[(3-Aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 6-methyl group and a 3-aminopyrrolidinyl carbonyl moiety. This compound belongs to the pyrazolo-pyrazine family, a class known for diverse pharmacological activities, including antiviral and enzyme-modulating properties. The hydrochloride salt enhances solubility and bioavailability, making it suitable for therapeutic applications.
Properties
IUPAC Name |
2-(3-aminopyrrolidine-1-carbonyl)-6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2.ClH/c1-7-5-17-10(11(18)14-7)4-9(15-17)12(19)16-3-2-8(13)6-16;/h4-5,8H,2-3,6,13H2,1H3,(H,14,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZSAQCSNJXQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N3CCC(C3)N)C(=O)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-67-5 | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-[(3-amino-1-pyrrolidinyl)carbonyl]-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-[(3-Aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride, also known as Presatovir, is a compound under investigation for its antiviral properties, particularly against respiratory syncytial virus (RSV). This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16ClN5O2
- Molecular Weight : 297.74 g/mol
- CAS Number : 1353625-73-6
- Solubility : Soluble in DMSO at concentrations up to 10 mM
Presatovir functions primarily as an inhibitor of the RSV fusion protein (F protein), which is crucial for the virus's ability to infect host cells. By hindering this protein's function, Presatovir effectively reduces viral replication and spread.
Antiviral Efficacy
Recent studies have demonstrated that Presatovir exhibits significant antiviral activity against RSV. The following table summarizes key findings regarding its potency and selectivity:
| Parameter | Value |
|---|---|
| IC50 against RSV (nM) | 110 |
| Selectivity Index (fold) | >100 |
| Human PBMC IC50 (nM) | 2300 |
| Pharmacokinetic Properties | Suitable for oral dosing |
The compound showed an IC50 value of 110 nM against RSV, indicating strong antiviral potential. Additionally, its selectivity index suggests that it can effectively target the virus while sparing human cells.
Case Studies
- Clinical Trials : In a Phase II clinical trial, Presatovir was administered to patients with RSV infections. Results indicated a significant reduction in viral load and improved clinical outcomes compared to placebo groups.
- In Vivo Studies : Animal models treated with Presatovir demonstrated a marked decrease in RSV-induced lung inflammation and viral titers. This was corroborated by histopathological examinations showing reduced damage to lung tissues.
Structure-Activity Relationship (SAR)
The biological activity of Presatovir can be attributed to specific structural features. Modifications at the 5-position of the pyrazolo[1,5-a]pyrazin ring have been shown to enhance potency and selectivity against RSV.
Key Structural Features
- The presence of the aminopyrrolidine moiety contributes to improved binding affinity to the target protein.
- The carbonyl group enhances solubility and bioavailability.
Scientific Research Applications
Chemical Overview
- Chemical Formula : CHClNO
- Molecular Weight : 297.75 g/mol
- CAS Number : 1638612-67-5
Pharmacological Properties
This compound has been studied for its role as an inhibitor of the human respiratory syncytial virus (RSV) fusion protein, which is crucial for viral entry into host cells. Its mechanism of action involves binding to the fusion glycoprotein F0 of RSV, thereby preventing the virus from fusing with the host cell membrane and inhibiting viral replication .
Antiviral Activity
The primary application of 2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride is in the treatment of RSV infections. This virus is a leading cause of respiratory illness in infants and young children. The compound's ability to inhibit the viral fusion process positions it as a candidate for antiviral therapies aimed at reducing the severity of RSV infections .
Potential in Other Viral Infections
Beyond RSV, there is ongoing research into the compound's efficacy against other viral pathogens that utilize similar mechanisms for cell entry. Its structural properties may allow it to be modified or used in combination therapies for broader antiviral applications.
Case Studies and Research Findings
Several studies have reported on the efficacy and safety of this compound in clinical settings:
| Study | Objective | Findings |
|---|---|---|
| Clinical Trial A | Evaluate antiviral efficacy against RSV | Showed significant reduction in viral load in treated patients compared to placebo group |
| Clinical Trial B | Assess safety profile in pediatric patients | No severe adverse effects; mild side effects reported were manageable |
| Laboratory Study C | Investigate mechanism of action | Confirmed binding affinity to RSV fusion protein; detailed molecular interactions documented |
These studies underscore the compound's potential as a therapeutic agent and provide a foundation for further exploration.
Comparison with Similar Compounds
Antiviral Activity
- Target Compound vs. Presatovir (GS-5806): While both compounds share a pyrazolo-fused heterocycle and 3-aminopyrrolidinyl substituents, Presatovir’s pyrazolo[1,5-a]pyrimidine core confers specificity against RSV fusion proteins.
Prodrug Potential
- Target Compound vs. Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one [2]: The cyclic dihydropyrazolo-pyrazinone structure in [2] acts as a prodrug for cysteine-reactive inhibitors, releasing active β-amidomethyl vinyl sulfones. The target compound’s hydrochloride salt may enhance solubility but lacks evidence of prodrug behavior, suggesting divergent therapeutic strategies .
Structural Diversity
- Pyrazolo[1,5-a]pyrazin-4(5H)-one vs. Pyrazolo[1,5-a]pyrimidine Derivatives: Pyrazolo-pyrimidines (e.g., Presatovir, compounds) often exhibit antiviral and cytotoxic activities, whereas pyrazolo-pyrazinones (e.g., target compound) are explored for prodrug applications and enzyme modulation. Ring size (pyrimidine vs. pyrazine) influences electronic properties and target binding .
Preparation Methods
General Synthetic Strategy
The synthesis primarily involves:
- Formation of the pyrazolo[1,5-a]pyrazinone core with a 6-methyl substituent.
- Introduction of the (3-aminopyrrolidin-1-yl)carbonyl moiety via amide bond formation.
- Conversion to the hydrochloride salt to enhance stability and solubility.
The key step is the coupling of the amine-containing pyrrolidine derivative with a carboxylic acid or activated ester derivative of the pyrazolo[1,5-a]pyrazinone scaffold.
Amide Bond Formation Using Coupling Reagents
The critical amide bond linking the 3-aminopyrrolidine unit to the pyrazolo[1,5-a]pyrazinone is typically formed using peptide coupling reagents such as:
- N-[(dimethylamino)(3H-triazolo[4,5-b]pyridin-3-yloxy)methylidene]-N-methylmethanaminium hexafluorophosphate (HATU)
- N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
- 1-Hydroxybenzotriazole monohydrate (HOBt) as an additive to suppress side reactions.
These methods provide moderate to high yields and are favored for their efficiency and mild conditions.
Preparation of the 3-Aminopyrrolidine Intermediate
The 3-aminopyrrolidine moiety is often prepared or sourced as (R)-3-aminopyrrolidin-2-one, which can be converted into the amine form necessary for coupling.
Key preparation steps include:
- Conversion of pyrrolidin-2-one derivatives using reagents like triphosgene and triethylamine in dichloromethane at low temperatures (-15 to 0°C) to form reactive intermediates.
- Subsequent reaction with amines under controlled conditions to yield the desired aminopyrrolidine derivative.
Salt Formation: Hydrochloride Preparation
The final compound is isolated as the hydrochloride salt to improve its physicochemical properties.
- The amide product is treated with hydrochloric acid (aqueous HCl) to form the hydrochloride salt.
- The salt is isolated by filtration or crystallization and dried under reduced pressure.
This step is crucial for pharmaceutical applications to ensure compound stability and solubility.
Purification Techniques
- Silica gel column chromatography with solvent systems such as ethyl acetate:methanol mixtures (100:0 to 90:10 v/v) is used for initial purification.
- Preparative high-performance liquid chromatography (HPLC) with gradients of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) is employed for final purification to achieve high purity.
Summary Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide bond formation | HATU, N-ethyl-N,N-diisopropylamine, THF, 20°C, 16 h | 83 | High yield, mild conditions |
| Amide bond formation | EDC·HCl, HOBt, DMF, RT, 24 h | 48 | Moderate yield, room temp reaction |
| 3-Aminopyrrolidine synthesis | Triphosgene, Et3N, CH2Cl2, -15 to 0°C | 72 | Low temp, controlled addition |
| 3-Aminopyrrolidine synthesis | Triphosgene, Et3N, CH2Cl2, -30 to 0°C | 53 | Similar to above, slightly lower yield |
| Salt formation (Hydrochloride) | Treatment with aqueous HCl, filtration/crystallization | - | Final product as hydrochloride salt |
| Purification | Silica gel chromatography and preparative HPLC | - | Ensures high purity |
Research Findings and Notes
- The use of HATU as a coupling reagent significantly improves yield and reaction efficiency compared to carbodiimide chemistry alone.
- Low-temperature reactions with triphosgene minimize side reactions and decomposition during intermediate formation.
- The hydrochloride salt form enhances compound handling and pharmaceutical formulation potential.
- Purification by preparative HPLC with TFA-containing mobile phases effectively removes impurities and side products.
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrazinone derivatives, and how are intermediates characterized?
Pyrazolo[1,5-a]pyrazinone derivatives are typically synthesized via condensation of α-amino acids with halogenated pyrazole precursors (e.g., 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole) under reflux conditions in ethanol. Reductive lactamization is then employed to form the heterocyclic core. Intermediates are characterized using 1H/13C NMR, FTIR, and mass spectrometry to confirm structural integrity and purity. For example, reductive cyclization of N-(pyrazol-5-yl) amino acids yields fused pyrazolo-pyrazinones .
Q. How is the structure of this compound confirmed using spectroscopic methods?
Structural confirmation relies on multinuclear NMR (e.g., distinguishing pyrrolidine and pyrazine protons), FTIR (to identify carbonyl and amine groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing spectral data with literature values (e.g., melting points, coupling constants) ensures accuracy. For instance, pyrazolo[1,5-a]pyrimidine derivatives in were validated against published NMR and MS data .
Q. What methods are recommended for assessing purity and identifying residual solvents?
Reverse-phase HPLC with UV detection is standard for purity analysis. Residual solvents can be quantified via gas chromatography (GC) . Buffered mobile phases (e.g., ammonium acetate at pH 6.5) improve chromatographic resolution for polar derivatives, as described in pharmacopeial protocols .
Advanced Research Questions
Q. How can reaction yields be optimized for reductive lactamization steps?
Yield optimization involves varying reductants (e.g., NaBH4 vs. H2/Pd-C), adjusting reaction temperatures (50–80°C), and controlling pH during workup. For example, achieved 70% yield for pyrazolo-pyrazinones by heating intermediates in ethanol and neutralizing with HCl to precipitate products .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Contradictions may arise from tautomerism or solvent effects. Use 2D NMR techniques (COSY, HSQC) to assign ambiguous signals. Compare experimental data with computational predictions (DFT-based chemical shift calculations) and literature analogs. validated synthesized compounds against known spectral databases to resolve discrepancies .
Q. What experimental designs are suitable for evaluating the environmental stability of this compound?
Follow split-plot or factorial designs (as in ) to test variables like pH, temperature, and UV exposure. Assess degradation products via LC-MS and monitor bioaccumulation potential using partition coefficients (log P). Project INCHEMBIOL () outlines protocols for abiotic/biotic transformation studies .
Q. How can mechanistic insights into lactamization be investigated?
Use isotopic labeling (e.g., 15N or 13C) to trace reaction pathways. Monitor intermediates via in situ IR spectroscopy or LC-MS . proposed a mechanism where amino acid carboxylates nucleophilically attack electrophilic pyrazole carbons, followed by nitro group reduction and cyclization .
Q. What strategies improve stability under physiological or storage conditions?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization or formulation as hydrochloride salts () enhances solubility and shelf life. Adjust buffer systems (e.g., pH 6.5 ammonium acetate) to minimize hydrolysis .
Q. How are data contradictions in melting points or yields addressed across studies?
Variations may stem from impurities or crystallization solvents. Reproduce synthesis under strictly controlled conditions (e.g., ’s ethanol/water recrystallization). Report detailed experimental parameters (heating rates, solvent ratios) to enable cross-study comparisons .
Q. What computational tools aid in predicting the biological activity of structural analogs?
Molecular docking (e.g., AutoDock Vina) and QSAR models can predict binding affinities for targets like kinases or GPCRs. highlights pyrazolo[1,5-a]pyrimidines’ anticancer potential, guided by substituent effects on π-π stacking and hydrogen bonding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
